molecular formula C13H17NO3 B14123857 3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one CAS No. 88741-39-3

3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No.: B14123857
CAS No.: 88741-39-3
M. Wt: 235.28 g/mol
InChI Key: AESURXMMBAVMMY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a 3,4-dimethoxyphenyl group. This structural arrangement imparts specific chemical reactivity and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

88741-39-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-14-7-6-10(13(14)15)9-4-5-11(16-2)12(8-9)17-3/h4-5,8,10H,6-7H2,1-3H3

InChI Key

AESURXMMBAVMMY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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